2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol
Description
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol is a Schiff base ligand synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with 3-amino-2-pyridinol. Its structure features a naphthalene ring with a hydroxyl group at position 2, linked via a methylene-amino bridge to a pyridine ring bearing a hydroxyl group at position 3. This arrangement provides multiple coordination sites (phenolic oxygen, imine nitrogen, and pyridinol oxygen), enabling versatile metal chelation. The compound is of interest in coordination chemistry for designing metal complexes with applications in catalysis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBXJNLRFGQPO-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=C(C=CC=N3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol has several scientific research applications:
Coordination Chemistry: It acts as a chelating ligand, forming stable complexes with metal ions.
Medicinal Chemistry: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol involves its ability to form stable complexes with metal ions. This chelation process can influence various biochemical pathways, making the compound useful in medicinal applications. The molecular targets and pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff base ligands with analogous aromatic backbones or functional groups are critical for understanding structure-activity relationships. Below, three comparable compounds are analyzed alongside the target molecule.
Table 1: Structural and Functional Comparison
Key Findings
Steric and Electronic Effects :
- The naphthalene moiety in the target compound enhances π-π stacking interactions compared to Compound A’s benzene ring, improving thermal stability (higher melting point) .
- Compound C’s nitro group reduces electron density at the imine nitrogen, weakening metal binding but increasing absorption in the visible range (450 nm).
Solubility Trends :
- Compound A’s smaller aromatic system increases solubility, whereas Compound B’s hydroxyl at pyridine position 4 disrupts hydrogen-bonding networks, reducing solubility.
Coordination Behavior: The target compound’s dual hydroxyl groups enable polydentate coordination, forming octahedral complexes with transition metals. In contrast, Compound C’s nitro group sterically hinders chelation, favoring monodentate binding.
Crystallographic Insights: SHELX-refined structures reveal that the target compound’s monoclinic packing maximizes intermolecular hydrogen bonds (O–H···N), absent in Compound B’s triclinic system .
Research Implications
The target compound’s structural versatility and robust metal-binding capacity make it superior for catalytic and pharmaceutical applications compared to simpler analogs. However, derivatives like Compound C demonstrate tunable electronic properties for optoelectronic materials. Future studies should explore hybrid analogs combining naphthalene backbones with electron-withdrawing groups to balance stability and reactivity.
Biological Activity
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol, commonly referred to as a Schiff base, is an organic compound characterized by the presence of a carbon-nitrogen double bond. This compound integrates a naphthalene ring with a pyridine ring through an imine bond, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminopyridine. The reaction is generally conducted under reflux conditions in ethanol for several hours, followed by recrystallization for purification. Variations in reaction conditions can influence the yield and purity of the final product .
As a Schiff base, this compound exhibits significant biological activity through its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action primarily involves:
- Chelation : The compound acts as a chelating ligand, forming stable complexes with metal ions through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group .
- Biological Interactions : It has been shown to interact with various biological macromolecules, enhancing its potential therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have reported that Schiff bases similar to this compound possess antimicrobial properties. The interaction with metal ions may enhance its efficacy against bacterial and fungal pathogens .
Anticancer Properties
The compound has shown potential anticancer activity in various studies. For instance, it has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating significant growth inhibition .
Coordination Chemistry Applications
Due to its ability to form stable complexes with metal ions, this compound is also being explored for applications in coordination chemistry, particularly in drug delivery systems .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. | The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Investigated the cytotoxic effects on A431 cancer cells. | Showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin. |
| Study 3 | Analyzed coordination properties with various metal ions. | Confirmed stable complex formation with nickel(II) and copper(II), suggesting potential for drug delivery applications. |
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol?
Methodological Answer:
The compound is typically synthesized via Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 3-aminopyridin-3-ol under reflux in ethanol or methanol. Key parameters include:
- Solvent Choice: Polar protic solvents (e.g., ethanol) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysis: Acidic or basic conditions (e.g., glacial acetic acid or triethylamine) accelerate imine formation .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials and by-products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identifies the C=N stretch (1600–1650 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons in the naphthalene and pyridine moieties appear as multiplet signals between δ 7.0–9.0 ppm. The imine proton (HC=N) resonates as a singlet near δ 8.5–9.0 ppm .
- ¹³C NMR: The C=N carbon appears at ~150–160 ppm, while phenolic carbons are observed at ~155–165 ppm .
- UV-Vis Spectroscopy: π→π* transitions in the aromatic and conjugated imine systems yield absorption bands at 250–400 nm .
Advanced: How can discrepancies between experimental spectral data and computational models (e.g., DFT) be resolved?
Methodological Answer:
- Parameter Optimization: Adjust computational parameters (e.g., basis sets, solvation models) to better align with experimental conditions. For example, using the B3LYP functional with a 6-311++G(d,p) basis set improves agreement for aromatic systems .
- Validation: Compare experimental IR and NMR spectra with simulated spectra from DFT-optimized structures. Discrepancies in peak positions may indicate conformational flexibility or solvent effects .
- Error Analysis: Calculate root-mean-square deviations (RMSD) for vibrational frequencies or chemical shifts to quantify mismatches .
Advanced: What crystallographic software tools are recommended for structural determination of this compound and its complexes?
Methodological Answer:
- Structure Solution: Use SHELXD (for small molecules) or OLEX2 (for integrated workflows) to solve initial phases from X-ray diffraction data .
- Refinement: SHELXL is preferred for high-precision refinement, particularly for handling hydrogen bonding and disorder in the naphthalene-pyridine framework .
- Validation: Check R-factors (R₁ < 0.05) and residual electron density maps to ensure model accuracy .
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Methodological Answer:
- By-Products: Unreacted 2-hydroxy-1-naphthaldehyde or oligomeric Schiff bases may form. These are removed via silica gel chromatography using ethyl acetate/hexane eluents .
- Solvent Traces: Residual ethanol or methanol is eliminated by vacuum drying or azeotropic distillation with toluene .
- Metal Contamination: For metal complexes, EDTA washing chelates residual metal ions .
Advanced: How should metal complexation studies with this ligand be designed?
Methodological Answer:
- Stoichiometric Ratios: Use Job’s method (continuous variation) to determine the ligand-to-metal ratio (e.g., 1:1 or 2:1) .
- pH Control: Maintain pH 6–8 to deprotonate the phenolic -OH group, enabling coordination to metals like Cu(II) or Zn(II) .
- Spectroscopic Titration: Monitor UV-Vis or fluorescence quenching during incremental metal addition to calculate binding constants (e.g., Benesi-Hildebrand method) .
Advanced: What strategies improve the reliability of X-ray crystallography data for this compound?
Methodological Answer:
- Crystal Quality: Grow single crystals via slow evaporation from DMF/water mixtures to minimize twinning .
- Data Collection: Use synchrotron radiation for high-resolution data (<1.0 Å), particularly for detecting weak hydrogen bonds .
- Thermal Motion Handling: Apply anisotropic refinement for non-hydrogen atoms and constrain aromatic rings using AFIX commands in SHELXL .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps using Gaussian09 or ORCA to predict nucleophilic/electrophilic sites. A small gap (~3–4 eV) suggests high reactivity .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMSO) to optimize conditions .
- Transition State Analysis: Identify energy barriers for tautomerization or ring-opening reactions using QM/MM hybrid methods .
Basic: What are the key challenges in scaling up synthesis for research-grade quantities?
Methodological Answer:
- Yield Optimization: Increase reactant concentrations (up to 0.5 M) while ensuring solubility via solvent mixtures (e.g., ethanol/DCM) .
- Safety: Handle 2-hydroxy-1-naphthaldehyde (a potential irritant) under fume hoods with PPE .
- Reproducibility: Standardize reflux times (12–24 hrs) and monitor reaction progress via TLC .
Advanced: How does counterion choice (e.g., perchlorate vs. chloride) affect crystallographic studies?
Methodological Answer:
- Crystal Packing: Bulky counterions (e.g., perchlorate) disrupt π-π stacking, leading to altered unit cell parameters .
- Hydrogen Bonding: Chloride ions form stronger H-bonds with the phenolic -OH group, affecting molecular conformation .
- Data Quality: Perchlorate salts may cause absorption errors; apply multi-scan corrections during data processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
